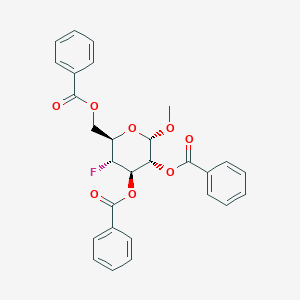

(4,5-Dibenzoyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl benzoate

Description

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-α-D-glucopyranoside is a fluorinated carbohydrate derivative extensively studied for its structural and functional roles in glycoscience. The compound features a glucopyranoside backbone with benzoyl ester protections at the 2-, 3-, and 6-positions and a fluorine atom substituting the hydroxyl group at the 4-position. This modification enhances metabolic stability and alters electronic properties, making it valuable for probing enzyme mechanisms or designing glycosidase inhibitors.

Propriétés

IUPAC Name |

(4,5-dibenzoyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25FO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJCUJJYNKHAJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25FO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Displacement Using tert-Butylammonium Fluoride

The foundational synthesis of methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-α-D-glucopyranoside involves nucleophilic displacement of a mesylated intermediate. As detailed in , methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside undergoes mesylation at the C4 hydroxyl group using mesyl chloride (MsCl) in the presence of a base such as pyridine. The resulting methyl 2,3,6-tri-O-benzoyl-4-O-mesyl-α-D-galactopyranoside is then treated with tert-butylammonium fluoride (TBAF) in refluxing tetrahydrofuran (THF) to facilitate fluoride ion substitution. This two-step process achieves a yield of approximately 68%, with the final product confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Key advantages of this method include the high regioselectivity of mesylation and the stability of the benzoyl-protected intermediate. However, the use of TBAF introduces challenges in scalability due to its hygroscopic nature and the need for anhydrous conditions. Furthermore, the reaction’s reliance on refluxing THF limits its practicality for industrial-scale production .

Sulfuryl Fluoride-Mediated Direct Fluorination

A patent by discloses a streamlined, single-step fluorination method using sulfuryl fluoride (SO₂F₂) as the fluorinating agent. Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside is reacted with SO₂F₂ in the presence of triethylamine (Et₃N) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at 25–40°C. The reaction proceeds via an SN2 mechanism, where the C4 hydroxyl group is directly replaced by fluoride without prior mesylation.

This method eliminates the need for intermediate isolation, reducing purification steps and improving overall yield to 82–85% . The addition of water to the post-reaction mixture induces crystallization of the target compound, simplifying recovery. Notably, SO₂F₂ is preferred over traditional agents like DAST (diethylaminosulfur trifluoride) due to its lower cost, non-explosive nature, and commercial availability .

Optimization Parameters

-

Solvent Choice : DMF enhances reaction kinetics compared to dichloromethane .

-

Stoichiometry : A 1:1.2 molar ratio of substrate to SO₂F₂ minimizes side reactions .

-

Temperature : Reactions conducted at 30°C achieve optimal balance between rate and selectivity .

DAST/Deoxo-Fluor Fluorination Strategies

Alternative fluorination methods employ DAST or Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) to convert the C4 hydroxyl group into a fluoride. As reported in , methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside is treated with DAST in dichloromethane at −20°C, followed by gradual warming to room temperature. This method yields 74–78% of the desired product but requires rigorous exclusion of moisture and generates hydrogen fluoride (HF) as a byproduct, necessitating specialized equipment for safe handling .

Deoxo-Fluor offers a marginally safer profile, with reactions conducted in THF at 0°C. However, yields remain comparable to DAST (70–75%), and the higher cost of Deoxo-Fluor limits its industrial adoption .

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of the three primary methods:

The sulfuryl fluoride method emerges as the most industrially viable due to its superior yield, reduced hazardous waste, and compatibility with large-scale synthesis . In contrast, DAST and TBAF-based routes remain valuable for laboratory-scale applications where reagent availability outweighs scalability concerns.

Mechanistic Insights and Stereochemical Considerations

The fluorination of methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside proceeds with retention of configuration at the anomeric center (α-orientation), as confirmed by X-ray crystallography . The benzoyl groups at C2, C3, and C6 positions sterically shield the β-face, directing fluoride attack exclusively from the α-side. This stereochemical outcome is critical for maintaining the compound’s biological activity in downstream applications .

Side Reactions and Mitigation

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The fluorine atom at the 4 position can undergo nucleophilic substitution reactions.

Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation: Oxidizing agents like potassium permanganate can be used

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Hydrolysis Products: The free hydroxyl groups are regenerated.

Oxidation Products: Oxidized derivatives of the compound

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Carbohydrates: The compound is used as an intermediate in the synthesis of more complex carbohydrate structures.

Glycosylation Reactions: It serves as a glycosyl donor in glycosylation reactions to form glycosidic bonds

Biology:

Enzyme Inhibition Studies: The compound is used to study the inhibition of glycosidases and other carbohydrate-processing enzymes.

Cell Surface Interactions: It is employed in research on cell surface carbohydrate interactions

Medicine:

Drug Development: The compound is investigated for its potential as a building block in the synthesis of carbohydrate-based drugs.

Diagnostic Tools: It is used in the development of diagnostic tools for detecting carbohydrate-related diseases

Industry:

Biotechnology: The compound is used in biotechnological applications, including the production of bioactive carbohydrates.

Material Science: It is explored for its potential in the development of carbohydrate-based materials

Mécanisme D'action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside involves its interaction with carbohydrate-processing enzymes and proteins. The fluorine atom at the 4 position can mimic the hydroxyl group, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, including those involved in carbohydrate metabolism and cell signaling .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Fluorine Substitutions

4-Fluoro vs. 2-Fluoro Derivatives

4-Fluoro Substitution :

The target compound’s 4-fluoro substitution disrupts hydrogen bonding at the 4-OH site, influencing conformational preferences. This contrasts with 2-deoxy-2-fluoro-D-glucose derivatives (e.g., F-maltose in ), where fluorine at C-2 alters ring puckering and stabilizes axial conformations. Such differences impact interactions with enzymes like glycosyltransferases.- 3-Fluoro Analogues: The 3-deoxy-3-fluoro-D-glucopyranoside () demonstrates distinct stereoelectronic effects due to fluorine’s proximity to the anomeric center, affecting glycosidic bond stability.

Acetyl vs. Benzoyl Protecting Groups

- Benzoyl Esters: The benzoyl groups in the target compound enhance lipophilicity and steric bulk compared to acetylated analogues like Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside (). Benzoylation slows hydrolysis under basic conditions, which is critical for stepwise synthetic strategies.

- Phthalimido and Azido Derivatives: Compounds such as Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-α-D-glucopyranoside () and 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside () utilize alternative protecting groups for selective reactivity, enabling applications in click chemistry or glycan assembly.

Fluorination Strategies

- Direct Fluorination: The target compound’s 4-fluoro group is typically introduced via nucleophilic substitution (e.g., DAST or Deoxo-Fluor) on a 4-OH precursor. Similar approaches are used for 3,4,6-Tri-O-benzyl-2-deoxy-2-trifluoromethyl-β-D-glucopyranoside (), where AgOTf-mediated glycosylation achieves high β-selectivity (94%).

Indirect Routes :

Fluorinated disaccharides like F-maltose () require enzymatic or chemical glycosylation post-fluorination, complicating regioselectivity.

Protecting Group Compatibility

- Benzoyl vs. Lauroyl Esters: The synthesis of Methyl 2,3,4-tri-O-lauroyl-6-O-(4-methoxybenzoyl)-α-D-glucopyranoside () highlights the challenge of bulky lauroyl groups, which reduce reaction yields compared to benzoylated derivatives.

NMR and Spectral Data

- Target Compound: ¹H NMR of the target compound would show benzoyl aromatic protons (~7.3–8.1 ppm) and a deshielded 4-H signal due to fluorine’s electronegativity. Comparable shifts are observed in 2-Trifluoromethylphenyl 3,6-di-O-benzyl-2-deoxy-2-[(2,2,2-trichloroacetyl)amino]-4-O-Fmoc-1-thio-β-D-glucopyranoside ().

- Galactopyranoside Analogues: Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside () exhibits distinct ¹H NMR shifts (e.g., H-4 at δ 5.2 ppm) due to galactose’s C-4 stereochemistry.

Stability and Reactivity

- Benzoylated Derivatives: The target compound’s benzoyl groups confer resistance to enzymatic degradation compared to acetylated analogues, as seen in Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside ().

Comparative Data Table

Activité Biologique

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of three benzoyl groups and a fluorine atom at specific positions, which influence its interactions in biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside is with a molecular weight of approximately 508.49 g/mol. The structural modifications impart unique electronic properties that may enhance its reactivity and binding affinity compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 508.49 g/mol |

| CAS Number | 84065-98-5 |

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside is believed to interact with carbohydrate metabolism and glycoprotein biosynthesis. Its potential as a pharmaceutical compound lies in its ability to serve as a substrate for transferase enzymes involved in these processes. The fluorine substitution at the 4-position enhances the stability and specificity of enzyme interactions, making it a valuable tool for studying enzyme kinetics and substrate specificity.

Enzyme Inhibition Studies

Research indicates that the compound can inhibit certain glycosyltransferases, which are crucial for glycoprotein synthesis. This inhibition can be quantitatively assessed using kinetic studies to determine the values (inhibition constants). For instance, studies have shown that Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside exhibits competitive inhibition against specific enzymes involved in carbohydrate metabolism.

Antiviral Potential

Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. While specific data on Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside is limited, related compounds have demonstrated activity against viruses such as influenza A. The mechanism involves interference with viral replication processes through inhibition of viral glycoproteins.

Case Studies and Research Findings

- Glycosylation Studies : A study focused on the role of fluorinated sugars in glycosylation reactions highlighted how Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside can be utilized to probe enzyme specificity in glycosylation pathways. The findings suggested that the incorporation of fluorine alters the binding affinities and reaction rates significantly compared to non-fluorinated analogs.

- Antiviral Activity : In vitro assays have been conducted to evaluate the antiviral efficacy of similar fluorinated carbohydrates against influenza viruses. Although direct studies on this specific compound are sparse, related compounds have shown promising results with IC50 values indicating effective inhibition of viral replication .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-α-D-glucopyranoside, and how do reaction conditions influence yield?

The synthesis typically involves sequential benzoylation and fluorination steps. A key method employs O-benzoylation of glucose derivatives using benzoyl chloride in pyridine to protect hydroxyl groups, followed by fluorination at the C4 position using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Critical factors include temperature control (e.g., -20°C for fluorination to minimize side reactions) and stoichiometric excess of benzoylating agents (~3–4 equivalents). Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) is essential to isolate the product. Yield optimization often requires anhydrous conditions and inert gas purging to prevent hydrolysis of intermediates .

Q. How can researchers confirm the regioselectivity of benzoylation and fluorination in this compound?

Regioselectivity is validated using a combination of:

- NMR spectroscopy : - and -NMR identify substitution patterns. For example, the absence of a C4-OH proton signal and a singlet for the C4-fluorine ( ppm in -NMR) confirms fluorination. Benzoyl groups are confirmed via aromatic proton signals (~7.3–8.1 ppm) and carbonyl carbons in -NMR (~165–170 ppm).

- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+Na] at m/z ~680–700).

- X-ray crystallography : Single-crystal structures resolve spatial arrangements, as demonstrated in analogous glucopyranosides .

Advanced Research Questions

Q. How do the benzoyl groups influence the compound’s stability and reactivity in glycosylation reactions?

The 2,3,6-tri-O-benzoyl groups sterically hinder axial attack, favoring β-selectivity in glycosylation. However, the electron-withdrawing nature of benzoyl esters reduces the nucleophilicity of the anomeric oxygen, requiring activation with Lewis acids like BF·OEt or TMSOTf. Comparative studies with less bulky acyl groups (e.g., acetyl) show that benzoyl derivatives exhibit slower reaction kinetics but higher anomeric control. Stability studies (TGA/DSC) indicate decomposition above 200°C, making the compound suitable for high-temperature reactions .

Q. What is the role of the 4-fluoro substituent in modulating the compound’s conformational dynamics?

The 4-fluoro group induces a chair conformation due to its electronegativity, which destabilizes alternative puckering modes. Computational studies (DFT or MD simulations) reveal that fluorine’s gauche effect with adjacent C3 and C5 substituents reduces ring flexibility. This rigid conformation enhances binding specificity in enzyme inhibition assays (e.g., glycosidase studies), as seen in fluorinated sucrose analogs .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated glucopyranosides?

Discrepancies often arise from:

- Solubility differences : Benzoyl groups reduce aqueous solubility, necessitating DMSO or THF as co-solvents, which may affect assay outcomes.

- Enzyme source variability : Glycosidases from different organisms (e.g., human vs. bacterial) exhibit distinct active-site steric tolerances.

- Analytical thresholds : LC-MS/MS quantification (LOQ ~1 nM) is critical for low-concentration activity studies. Standardized protocols (e.g., IC measurements under uniform pH/temperature) mitigate variability .

Methodological Focus

Q. What strategies are effective for scaling up synthesis without compromising enantiomeric purity?

- Flow chemistry : Continuous benzoylation/fluorination reactors minimize batch-to-batch variability.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired acylated byproducts.

- Crystallization-driven purification : Use ethanol/water mixtures to isolate enantiopure crystals, leveraging the compound’s low solubility in polar solvents .

Q. How can advanced spectroscopic techniques elucidate electronic effects of the 4-fluoro substituent?

- - HOESY NMR : Maps spatial proximity between fluorine and protons, revealing through-space interactions.

- Polarizable force field simulations : Correlate fluorine’s electronegativity with charge distribution across the pyranose ring.

- XPS (X-ray photoelectron spectroscopy) : Quantifies fluorine’s binding energy (~685 eV), confirming its electron-withdrawing impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.